molecular formula C22H22F3N3O3 B11085103 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11085103
M. Wt: 433.4 g/mol
InChI Key: RDROGROCJPUCCH-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, a trifluoromethylphenyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.

    Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core is synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached using a Friedel-Crafts acylation reaction, where a trifluoromethyl-substituted benzene derivative reacts with the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used in studies investigating receptor binding and signal transduction pathways, providing insights into its mechanism of action at the molecular level.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22F3N3O3

Molecular Weight

433.4 g/mol

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22F3N3O3/c1-31-18-4-2-3-17(13-18)26-9-11-27(12-10-26)19-14-20(29)28(21(19)30)16-7-5-15(6-8-16)22(23,24)25/h2-8,13,19H,9-12,14H2,1H3

InChI Key

RDROGROCJPUCCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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